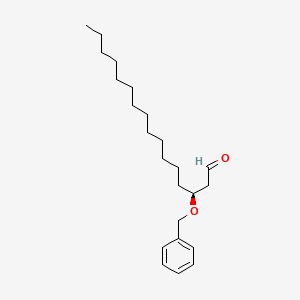
(3S)-3-(Phenylmethoxy)-hexadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(Phenylmethoxy)-hexadecanal: is an organic compound with the molecular formula C23H38O2 It is a derivative of hexadecanal, where a phenylmethoxy group is attached to the third carbon atom in the S-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Phenylmethoxy)-hexadecanal typically involves the following steps:
Starting Material: The synthesis begins with hexadecanal, a long-chain aldehyde.
Protection of the Aldehyde Group: The aldehyde group is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction. This step involves the use of a phenylmethanol derivative and a suitable base.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-(Phenylmethoxy)-hexadecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylmethanol derivative and a suitable base like sodium hydride.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: (3S)-3-(Phenylmethoxy)-hexadecanol.
Substitution: Various substituted hexadecanal derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (3S)-3-(Phenylmethoxy)-hexadecanal is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-(Phenylmethoxy)-hexadecanal involves its interaction with specific molecular targets. The phenylmethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
(3S)-3-(Phenylmethoxy)-tetradecanal: Similar structure but with a shorter carbon chain.
(3S)-3-(Phenylmethoxy)-octadecanal: Similar structure but with a longer carbon chain.
(3S)-3-(Phenylmethoxy)-dodecanal: Similar structure but with an even shorter carbon chain.
Uniqueness:
Chain Length: The hexadecanal backbone provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Phenylmethoxy Group: The presence of the phenylmethoxy group enhances its aromatic properties and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C23H38O2 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(3S)-3-phenylmethoxyhexadecanal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-23(19-20-24)25-21-22-16-13-12-14-17-22/h12-14,16-17,20,23H,2-11,15,18-19,21H2,1H3/t23-/m0/s1 |
Clave InChI |
ATQHYQAAYJBYFX-QHCPKHFHSA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



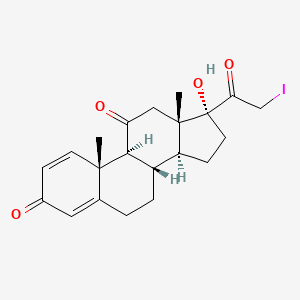

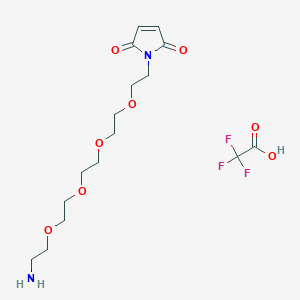
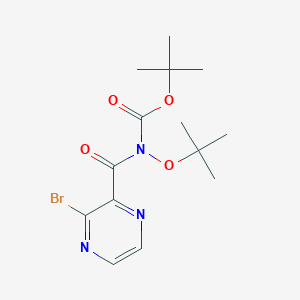
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)
![Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)

![tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11827760.png)
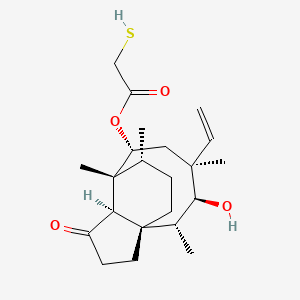
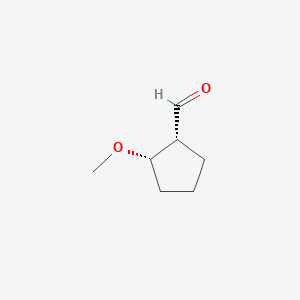
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)

